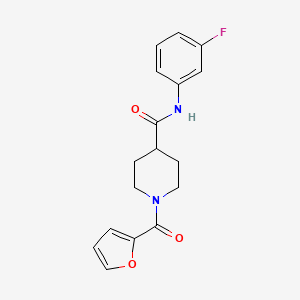
N-(3-fluorophenyl)-1-(2-furoyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Furosemide is a diuretic drug that has been used for decades to treat hypertension and edema. However, in recent years, researchers have become interested in its potential applications in scientific research. Furosemide has been shown to have a variety of effects on the body, including reducing inflammation, modulating ion channels, and altering gene expression. These effects make it a promising candidate for research in a number of fields, including neuroscience, cardiology, and oncology.
作用機序
Furosemide works by inhibiting the activity of the Na+/K+/2Cl- co-transporter in the kidneys. This leads to increased excretion of sodium, chloride, and water, which reduces blood volume and lowers blood pressure. Furosemide also has a number of other effects on the body, including reducing inflammation, modulating ion channels, and altering gene expression.
Biochemical and Physiological Effects:
Furosemide has a number of biochemical and physiological effects on the body. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It also modulates the activity of ion channels in the brain, which could have implications for the treatment of epilepsy and other neurological disorders. Furosemide has also been shown to alter gene expression in a number of different cell types, which could have implications for the treatment of a wide range of diseases.
実験室実験の利点と制限
Furosemide has a number of advantages for lab experiments. It is relatively easy to synthesize and is readily available from chemical suppliers. It has also been extensively studied in a number of different fields, which means that there is a large body of literature available on its effects and mechanisms of action. However, there are also some limitations to using furosemide in lab experiments. It has a relatively short half-life, which means that it may need to be administered frequently in order to maintain its effects. It also has a number of off-target effects, which can make it difficult to interpret experimental results.
将来の方向性
There are a number of future directions for research on furosemide. One area of interest is in the development of new drugs that target the Na+/K+/2Cl- co-transporter in the kidneys. These drugs could potentially be used to treat hypertension and other conditions that are currently treated with furosemide. Another area of interest is in the development of new drugs that target the ion channels in the brain that are modulated by furosemide. These drugs could potentially be used to treat epilepsy and other neurological disorders. Finally, there is also interest in studying the effects of furosemide on gene expression in a variety of different cell types, which could have implications for the treatment of a wide range of diseases.
合成法
Furosemide is synthesized from 5-(aminosulfonyl)-4-chloro-2-nitrobenzoic acid. The acid is first converted to the acid chloride, which is then reacted with 3-fluoroaniline and 2-furoyl chloride to form the desired product. The reaction is typically carried out in a solvent such as acetonitrile or dimethylformamide, and the yield of furosemide is typically around 50%.
科学的研究の応用
Furosemide has been studied for its potential applications in a number of scientific fields. In neuroscience, it has been shown to modulate the activity of ion channels in the brain, which could have implications for the treatment of epilepsy and other neurological disorders. It has also been shown to reduce inflammation in the brain, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In cardiology, furosemide has been shown to have a number of effects on the heart, including reducing blood pressure and decreasing the risk of heart failure. It has also been studied for its potential to prevent arrhythmias and to reduce the risk of cardiac ischemia.
In oncology, furosemide has been shown to have anti-tumor effects in a number of different types of cancer. It has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
N-(3-fluorophenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3/c18-13-3-1-4-14(11-13)19-16(21)12-6-8-20(9-7-12)17(22)15-5-2-10-23-15/h1-5,10-12H,6-9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVKSYJGIQNDMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=CC=C2)F)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49733335 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide](/img/structure/B5420327.png)
![1,7-dimethyl-5-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5420337.png)
![2-{[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]amino}butanoic acid](/img/structure/B5420345.png)
![ethyl 4-{[{[(2-methylphenyl)sulfonyl]imino}(phenyl)methyl]amino}benzoate](/img/structure/B5420356.png)
![(1R*,2R*,6S*,7S*)-4-{[2,2-dimethyl-1-(3-methyl-2-thienyl)cyclopropyl]carbonyl}-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5420376.png)
![N-{2-[(2-oxopyrrolidin-1-yl)methyl]benzyl}-2-furamide](/img/structure/B5420381.png)
![2-(1,3-benzothiazol-2-yl)-3-[5-(2,6-dichlorophenyl)-2-furyl]acrylonitrile](/img/structure/B5420385.png)
![4-(5-{[(3-pyridin-2-ylpropyl)amino]carbonyl}pyridin-2-yl)morpholine-2-carboxamide](/img/structure/B5420390.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(4-methoxyphenyl)propanamide](/img/structure/B5420398.png)
![isopropyl 2-(2-furylmethylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5420409.png)
![4-[(3-amino-2-cyano-1-methyl-3-oxo-1-propen-1-yl)amino]butanoic acid](/img/structure/B5420417.png)
![5-(2-chlorophenyl)-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5420426.png)
![1-(2-methoxy-1-methylethyl)-5-oxo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-3-pyrrolidinecarboxamide](/img/structure/B5420428.png)
![N-(4-chlorophenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5420435.png)